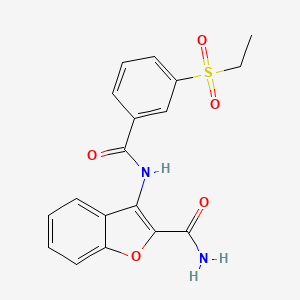

3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide is a versatile chemical compound that has garnered significant interest in scientific research. The benzofuran core, present in this compound, is a popular scaffold in drug design due to its presence in many biologically active natural products .

Mécanisme D'action

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that this compound affects multiple pathways, leading to downstream effects on cellular function .

Result of Action

Benzofuran compounds are known to have a wide range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular level .

Méthodes De Préparation

The synthesis of 3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide involves a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry . The synthetic route is highly modular and efficient, allowing for the installation of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold using palladium catalysis . The process involves three main steps:

Analyse Des Réactions Chimiques

3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that derivatives of benzofuran compounds, including 3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide, exhibit promising anticancer activities. For instance, studies have shown that certain benzofuran derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Effects

This compound has demonstrated antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways. The potential for developing new antibiotics from such compounds is under investigation.

Neurochemical Modulation

Studies have highlighted the ability of this compound to modulate neurochemical pathways, particularly through interactions with glutamate and kynurenic acid levels in the hippocampus. This modulation can influence cognitive processes and may have implications for treating neurological disorders .

Drug Development

The versatility of this compound makes it a valuable candidate in drug discovery processes. Its ability to interact with multiple biological targets positions it as a potential lead compound for developing new therapeutics for conditions such as cancer, bacterial infections, and neurodegenerative diseases .

Immunomodulatory Effects

Recent studies suggest that benzofuran derivatives can act as immunomodulatory agents, particularly by inhibiting chemotaxis in immune cells. This property may have therapeutic implications for autoimmune diseases and inflammatory conditions .

Industrial Applications

In addition to its biological applications, this compound is being explored for use in material science as a catalyst in various industrial processes. Its structural characteristics allow it to serve as a building block for synthesizing more complex molecules.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated various benzofuran derivatives | Showed significant inhibition of cancer cell proliferation in vitro |

| Neurochemical Study | Investigated effects on glutamate levels | Found modulation of glutamate levels correlated with cognitive function improvements |

| Antimicrobial Research | Tested against multiple pathogens | Demonstrated effective antimicrobial activity against Gram-positive bacteria |

Comparaison Avec Des Composés Similaires

3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

Methoxsalen: Used against psoriasis and eczema.

Amiodarone and Dronedarone: Antiarrhythmic medications.

Vilazodone: An antidepressant.

These compounds share the benzofuran core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.

Activité Biologique

3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide (CAS No. 886918-38-3) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

The compound features a benzofuran scaffold, which is well-known for its presence in numerous biologically active molecules. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that modifications at specific positions on the benzofuran ring can enhance cytotoxic effects against cancer cell lines.

Key Findings:

- A derivative with a similar structure exhibited an IC50 of 1.136 μM against K562 leukemia cells, comparable to doxorubicin, a standard chemotherapeutic agent .

- Structure-activity relationships indicate that substitutions at the C-2 position of the benzofuran ring significantly influence anticancer efficacy .

Antimicrobial Activity

Benzofuran compounds have also shown promising antimicrobial properties. In vitro studies on related derivatives have revealed effective inhibition against various bacterial strains and Mycobacterium tuberculosis.

Notable Results:

- Certain benzofuran derivatives displayed minimum inhibitory concentrations (MIC) as low as 2 μg/mL against M. tuberculosis .

- Compounds with hydroxyl groups at specific positions on the benzofuran ring exhibited enhanced antibacterial activity against strains like E. coli and S. aureus .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Target Interaction : The compound likely interacts with various cellular targets, leading to modulation of signaling pathways associated with cell proliferation and apoptosis.

- Biochemical Pathways : It may influence pathways such as the PI3K/Akt and MAPK pathways, which are critical in cancer progression and cellular stress responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

The presence of specific functional groups has been shown to significantly affect the potency and selectivity of these compounds towards cancer cells while minimizing toxicity to normal cells.

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of benzofuran derivatives for their anticancer properties using various cancer cell lines. The results indicated that compounds with specific substitutions exhibited remarkable cytotoxicity, with IC50 values lower than 5 μM in several cases.

Case Study 2: Antimicrobial Efficacy

In another investigation, a benzofuran derivative was tested against M. tuberculosis strains and demonstrated significant antimicrobial activity, suggesting its potential as a lead compound for developing new antitubercular agents.

Propriétés

IUPAC Name |

3-[(3-ethylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c1-2-26(23,24)12-7-5-6-11(10-12)18(22)20-15-13-8-3-4-9-14(13)25-16(15)17(19)21/h3-10H,2H2,1H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYOTHRUTBWQQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.